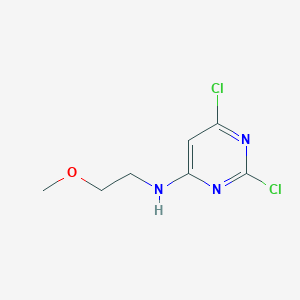
3-氟-4-(甲氧羰基)苯甲酸
描述
3-Fluoro-4-(methoxycarbonyl)benzoic acid is a chemical compound with the CAS Number: 161796-11-8 . It has a molecular weight of 198.15 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H7FO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12) . This indicates the compound’s molecular structure and the arrangement of atoms. Physical And Chemical Properties Analysis
The compound is a solid at room temperature .科学研究应用
未保护苯甲酸的定向锂化
对苯甲酸的研究,包括 3-氟-4-(甲氧羰基)苯甲酸等变体,已经证明了它们在定向锂化过程中的潜力。此类方法可以合成连续三取代和四取代各种官能团的苯甲酸,展示了它们在有机合成中的多功能性 (Bennetau 等人,1995)。
甲烷生成联合体中的环境研究
在环境科学中,氟代苯甲酸,包括与 3-氟-4-(甲氧羰基)苯甲酸相似的化合物,已被用于追踪甲烷生成联合体中的代谢途径。这突出了它们在研究厌氧环境中芳香族化合物的生物降解中的作用 (Londry 和 Fedorak,1993)。
在纳米技术中的应用
在纳米技术中,苯甲酸衍生物,包括具有氟和甲氧羰基的苯甲酸衍生物,已被用于改性多壁碳纳米管。该应用对于开发具有催化和电子器件潜在用途的杂化纳米材料非常重要 (Monteiro 等人,2015)。
配位化合物中的发光特性
已经使用苯甲酸衍生物(包括 3-氟-4-(甲氧羰基)苯甲酸)研究了吸电子和给电子基团对发光特性的影响。这些研究对于开发用于各种技术应用的新型发光材料至关重要 (Sivakumar 等人,2010)。
化学反应性和合成
对氟化化合物合成的研究,包括与 3-氟-4-(甲氧羰基)苯甲酸相关的化合物,为化学合成领域做出了重大贡献,特别是在杂环化合物的开发中 (Shi 等人,1996)。
生化药理学
在关注苯甲酸衍生物的同时,药理学研究探索了这些化合物的构效关系,有助于理解它们的生化相互作用和潜在治疗应用 (Ghauri 等人,1992)。
液晶研究
在材料科学领域,氟代苯甲酸已被研究用于液晶中的应用。这些研究有助于开发具有特定电光特性的高级材料 (Fouzai 等人,2018)。
制药
3-氟-4-(甲氧羰基)苯甲酸和相关化合物的合成在治疗药物的制造中至关重要,特别是在糖尿病治疗的 SGLT2 抑制剂方面 (Zhang 等人,2022)。
荧光探针开发
功能性荧光探针开发的研究利用了荧光素衍生物的特性,包括与苯甲酸相关的衍生物。这在灵敏检测至关重要的生物应用中非常重要 (Tanaka 等人,2001)。
安全和危害
作用机制
Target of Action
It’s known that the fluoride substituent enables nucleophilic aromatic substitution .
Mode of Action
The 3-Fluoro-4-(methoxycarbonyl)benzoic acid interacts with its targets through a process known as nucleophilic aromatic substitution . This process is facilitated by the fluoride substituent present in the compound .
Biochemical Pathways
It’s known that the compound can undergo various reactions, including fischer esterification .
Result of Action
It’s known that the compound can afford esters with ligustrazine moiety for the treatment of alzheimer’s disease .
Action Environment
It’s recommended that the compound be stored in a dry room at normal temperature .
生化分析
Biochemical Properties
3-Fluoro-4-(methoxycarbonyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for various enzymes, influencing their activity. For instance, it may interact with esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of 3-fluoro-4-hydroxybenzoic acid and methanol. Additionally, 3-Fluoro-4-(methoxycarbonyl)benzoic acid can bind to proteins through non-covalent interactions, affecting protein conformation and function .
Cellular Effects
The effects of 3-Fluoro-4-(methoxycarbonyl)benzoic acid on cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of key signaling molecules. For example, it may inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets. This can result in changes in gene expression and cellular metabolism. Furthermore, 3-Fluoro-4-(methoxycarbonyl)benzoic acid can affect cell proliferation and apoptosis, depending on the concentration and exposure duration .
Molecular Mechanism
At the molecular level, 3-Fluoro-4-(methoxycarbonyl)benzoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor of enzymes by binding to their active sites, preventing substrate access. This inhibition can be competitive or non-competitive, depending on the nature of the interaction. Additionally, 3-Fluoro-4-(methoxycarbonyl)benzoic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-(methoxycarbonyl)benzoic acid can change over time due to its stability and degradation. This compound is relatively stable under dry, room temperature conditions but may degrade under certain conditions, such as exposure to light or moisture. Long-term studies have shown that prolonged exposure to 3-Fluoro-4-(methoxycarbonyl)benzoic acid can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-(methoxycarbonyl)benzoic acid in animal models vary with dosage. At low doses, this compound may have minimal effects on physiological processes. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain concentration of 3-Fluoro-4-(methoxycarbonyl)benzoic acid is required to elicit a measurable biological response .
Metabolic Pathways
3-Fluoro-4-(methoxycarbonyl)benzoic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases and cytochrome P450s, leading to the formation of metabolites like 3-fluoro-4-hydroxybenzoic acid. These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, 3-Fluoro-4-(methoxycarbonyl)benzoic acid can influence metabolic flux by altering the levels of key metabolites in biochemical pathways .
Transport and Distribution
Within cells and tissues, 3-Fluoro-4-(methoxycarbonyl)benzoic acid is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, it may bind to intracellular proteins or be sequestered in specific organelles. The distribution of 3-Fluoro-4-(methoxycarbonyl)benzoic acid within tissues can be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 3-Fluoro-4-(methoxycarbonyl)benzoic acid can affect its activity and function. This compound may be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications or targeting signals. The localization of 3-Fluoro-4-(methoxycarbonyl)benzoic acid can influence its interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
3-fluoro-4-methoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCZVQVKEQQOAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401266770 | |
| Record name | 1-Methyl 2-fluoro-1,4-benzenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161796-11-8 | |
| Record name | 1-Methyl 2-fluoro-1,4-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161796-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl 2-fluoro-1,4-benzenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate](/img/structure/B1444318.png)


![tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1444322.png)
![3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-](/img/structure/B1444323.png)

![7-Benzyl-4,7-diazaspiro[2.5]octane](/img/structure/B1444327.png)

![4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine](/img/structure/B1444329.png)

